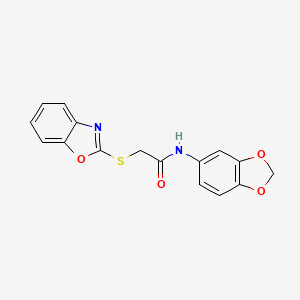

![molecular formula C20H28N4O3 B5540050 N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)

N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide is a compound that falls under the broad category of acetamide derivatives. These compounds are known for their diverse chemical and physical properties and have been studied extensively in medicinal chemistry for their potential biological activities.

Synthesis Analysis

Synthesis of similar compounds involves complex chemical processes. For example, in the synthesis of related compounds like N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, the process includes the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to create various derivatives (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide and similar compounds often includes complex ring structures and functional groups. For instance, the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide features twisted planes between different units of the molecule, as well as interactions like hydrogen bonding that contribute to its stability (Ismailova et al., 2014).

Chemical Reactions and Properties

Compounds like N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide may participate in various chemical reactions, such as methylenation, which involves the coupling of sp3- and sp2-hybridized carbons. An example of such a reaction is seen in the methylenation of imidazo[1,2-a]pyridines (Kaswan et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are crucial in determining their applicability in various fields. For instance, compounds similar to N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide have been studied for their solubility and bioavailability (Shibuya et al., 2018).

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

One study explored the preclinical pharmacodynamic and pharmacokinetic properties of CERC‐301, an N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, highlighting its potential application in clinical trials for major depressive disorder due to its high-binding affinity and efficacy demonstrated in the forced swim test. This research underlines the importance of receptor occupancy-based dose selection in developing treatments for neurological conditions (Garner et al., 2015).

Metabolic Studies

Another study identified 4-methylspinaceamine, a Pictet-Spengler condensation reaction product of histamine with acetaldehyde, in fermented foods, and its metabolite in human urine. This discovery provides insights into the metabolic pathways and potential health implications of dietary components, offering a basis for future nutritional and toxicological research (Ohya, 2006).

Drug Metabolism and Excretion

Research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans, contributes to the understanding of drug metabolism and safety pharmacology. This study provides valuable information for the development of insomnia treatments, illustrating the complex interactions and metabolic pathways involved in drug clearance (Renzulli et al., 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-[4-(1-methylimidazol-2-yl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-23-11-8-21-20(23)16-6-9-24(10-7-16)14-19(25)22-13-15-4-5-17(26-2)18(12-15)27-3/h4-5,8,11-12,16H,6-7,9-10,13-14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBALBDXLOCTPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)CC(=O)NCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)

![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)

![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)

![N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)

![4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)

![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)